1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling through a suitable linker.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reaction: The final step involves the coupling of the pyrazole and pyrrole intermediates using a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced with other groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar pyrazole structure but different functional groups.
1-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl benzoate: Another pyrazole derivative with different substituents.
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is unique due to its combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19ClN4 |
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Molecular Weight |
254.76 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N4.ClH/c1-10-11(9-16(3)14-10)7-13-8-12-5-4-6-15(12)2;/h4-6,9,13H,7-8H2,1-3H3;1H |
InChI Key |
QFXWLLDCIOQULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CN2C)C.Cl |
Origin of Product |
United States |
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